DBCO-Sulfo-NHS ester finds applications in various areas of scientific research due to its efficient and biocompatible bioconjugation strategy. Here are some examples:
DBCO-Sulfo-NHS ester, or dibenzocyclooctyne sulfo-N-hydroxysuccinimidyl ester, is a water-soluble reagent designed for the efficient labeling of biomolecules, particularly those containing primary amines such as proteins and antibodies. Its structure includes a dibenzocyclooctyne moiety, which is crucial for bioorthogonal reactions, particularly the strain-promoted alkyne-azide cycloaddition. This compound is particularly valuable in applications where organic solvents cannot be used, allowing for labeling in 100% aqueous environments without compromising the integrity of sensitive biomolecules .
The chemical formula for DBCO-Sulfo-NHS ester is C25H21N2NaO8S, with a molecular weight of 532.5 g/mol. It is typically presented as a white to slightly grey crystalline solid and exhibits high purity (>95% HPLC) and solubility in water, dimethyl sulfoxide, and dimethylformamide .
DBCO-Sulfo-NHS ester functions as a bridge between biomolecules and azide-tagged entities. The NHS ester group covalently attaches the DBCO moiety to the biomolecule's primary amine. The DBCO group then reacts with an azide via a strain-induced cycloaddition, forming a stable triazole linkage and creating a bioconjugate [, ]. This mechanism offers high selectivity and avoids the use of copper catalysts, making it advantageous for various bioconjugation applications.
DBCO-Sulfo-NHS ester participates in bioorthogonal reactions, specifically the strain-promoted alkyne-azide cycloaddition. In this reaction, the DBCO moiety reacts with azides to form stable triazole linkages without the need for copper catalysis. This characteristic makes it particularly useful in biological systems where copper could be toxic or interfere with cellular processes .
The reaction mechanism involves the formation of a cyclic intermediate that subsequently rearranges to yield the triazole product. This reaction can occur under mild conditions and is compatible with various biological environments, making it an ideal choice for labeling applications .
DBCO-Sulfo-NHS ester is primarily utilized for labeling biomolecules in biological research. Its ability to selectively react with azides allows researchers to tag proteins, antibodies, and nucleic acids without affecting their biological activity. This selectivity is critical for studies involving protein interactions, localization, and dynamics within living cells .
In addition to its labeling capabilities, DBCO-Sulfo-NHS ester has been employed in various imaging techniques and therapeutic applications. Its compatibility with aqueous environments enhances its utility in live-cell imaging and tracking of biomolecular interactions .
The synthesis of DBCO-Sulfo-NHS ester typically involves the reaction of dibenzocyclooctyne with N-hydroxysuccinimide in the presence of a sulfonic acid derivative. The process can be conducted under mild conditions to ensure high yields while maintaining the integrity of sensitive functional groups. The final product can be purified through standard chromatographic techniques to achieve the desired purity level .
DBCO-Sulfo-NHS ester has a wide range of applications in biochemical research:
Studies involving DBCO-Sulfo-NHS ester often focus on its interaction with azides in complex biological systems. These studies demonstrate its efficiency in forming stable conjugates that retain biological activity. The ability to perform these reactions in aqueous environments makes it particularly suitable for live-cell studies where maintaining physiological conditions is crucial .
Several compounds share structural features or functional capabilities with DBCO-Sulfo-NHS ester. Here are a few notable examples:
DBCO-Sulfo-NHS ester stands out due to its unique combination of water solubility and bioorthogonal reactivity, making it particularly useful for applications that require gentle handling of biomolecules without compromising their function.
Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester, commonly referred to as dibenzocyclooctyne-sulfo-N-hydroxysuccinimide ester sodium salt, represents a sophisticated bioorthogonal reagent with the molecular formula C₂₅H₂₁N₂NaO₈S [1] [2] [7]. The compound exhibits a molecular weight of 532.50 grams per mole, making it a moderately sized organic molecule suitable for bioconjugation applications [1] [2] [7]. The Chemical Abstracts Service has assigned this compound the registry number 1400191-52-7, while the MDL Information Systems designation is MFCD22572669 [2] [3] [13].
The structural architecture of dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester incorporates several key functional domains that contribute to its unique reactivity profile [3] . The dibenzocyclooctyne core provides the strained alkyne functionality essential for copper-free click chemistry reactions [3] . This bicyclic structure contains significant ring strain, approximately 18 kilocalories per mole, which drives the spontaneous cycloaddition reactions with azide-containing molecules [34] [41].
The sulfonated N-hydroxysuccinimide ester moiety serves dual purposes in the molecular design [3] [14]. The N-hydroxysuccinimide ester group functions as an amine-reactive electrophile, forming stable amide bonds with primary amines such as lysine residues in proteins [3] [14]. The sulfonate group, represented by the -SO₃⁻ functionality, dramatically enhances the water solubility compared to non-sulfonated analogs [14] [20].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₅H₂₁N₂NaO₈S | [1] [2] [7] |
Molecular Weight (g/mol) | 532.50 | [1] [2] [7] |
CAS Number | 1400191-52-7 | [2] [3] [7] |
MDL Number | MFCD22572669 | [1] [7] [13] |
Appearance | Solid (Dark powder) | [9] [22] |
Melting Point (°C) | 240-260 | [1] [22] |
Purity | ≥90-97% | [2] [13] |
Storage Temperature (°C) | -20 | [1] [9] [22] |
Stability under Storage | Stable when sealed, protected from moisture and light | [9] [22] |
The compound presents as a dark powder in its solid state, with a melting point range of 240-260 degrees Celsius [1] [22]. Commercial preparations typically achieve purity levels ranging from 90 to 97 percent, as determined by high-performance liquid chromatography and mass spectrometry analysis [2] [13]. The molecule's SMILES notation is documented as O=C(ON1C(C(S(=O)(O[Na])=O)CC1=O)=O)CCCCC(N2C3=CC=CC=C3C#CC4=CC=CC=C4C2)=O, providing a standardized representation of its chemical structure [13].
The spectroscopic characterization of dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester relies on multiple analytical techniques to confirm structural integrity and purity [9] [10] [11]. Mass spectrometry serves as the primary method for molecular weight confirmation, with the molecular ion peak appearing at mass-to-charge ratio 532.5 [2] [7]. This technique provides unambiguous identification of the compound and enables detection of potential impurities or degradation products [2] [7].
Nuclear magnetic resonance spectroscopy, particularly proton and phosphorus-31 NMR, offers detailed structural verification capabilities [10] [11]. The NMR spectra reveal characteristic chemical shifts corresponding to the dibenzocyclooctyne aromatic protons, the aliphatic linker region, and the N-hydroxysuccinimide ester functionality [10] [11]. Quality control protocols in commercial production typically require NMR analysis to achieve purity specifications exceeding 95 percent [10] [11].
Ultraviolet-visible absorption spectroscopy reveals that dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester lacks a specific chromophore, resulting in minimal absorption in the visible region [9]. This characteristic distinguishes it from fluorescently labeled dibenzocyclooctyne derivatives and necessitates alternative methods for concentration determination [9]. The compound exhibits no intrinsic fluorescence properties, requiring external labeling strategies for fluorescence-based detection applications [9].
High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for purity assessment and quality control [10] [11] [13]. This analytical approach provides both retention time data for compound identification and mass spectral confirmation of molecular integrity [10] [11] [13]. Fourier-transform infrared spectroscopy contributes additional structural information through identification of characteristic functional group absorption bands [12].
Method | Parameter/Wavelength | Application | Reference |
---|---|---|---|
Mass Spectrometry (M+) | M+ = 532.5 | Molecular weight confirmation | [2] [7] |
NMR (¹H and ³¹P) | Chemical shift analysis | Structural verification | [10] [11] |
UV-Vis Absorption | No specific chromophore | Concentration determination | [9] |
Fluorescence | Non-fluorescent | Not applicable | [9] |
HPLC-MS | Retention time and mass | Purity assessment | [10] [11] [13] |
FTIR | Characteristic peaks | Functional group identification | [12] |
The solubility characteristics of dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester represent one of its most significant advantages over non-sulfonated analogs [3] [14] [17]. The incorporation of the sulfonate group dramatically enhances water solubility, enabling concentrations up to 40 milligrams per milliliter in aqueous buffers at room temperature [1] [3] [17]. This exceptional aqueous solubility eliminates the need for organic co-solvents in bioconjugation reactions, thereby improving biocompatibility and reducing potential toxicity concerns [3] [14].
The compound demonstrates excellent solubility in polar organic solvents, particularly dimethyl sulfoxide and dimethyl formamide [9] [11]. These solvents serve as suitable media for stock solution preparation and storage, with concentrations well above typical working ranges readily achievable [9] [11]. The good solubility in these solvents facilitates synthetic procedures and enables efficient handling during chemical modifications [9] [11].
In contrast to its excellent aqueous solubility, dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester exhibits limited solubility in non-polar organic solvents [11] [12]. Dichloromethane, chloroform, and tetrahydrofuran show reduced solvation capacity compared to the non-sulfonated dibenzocyclooctyne-N-hydroxysuccinimide ester [11] [12]. This solubility profile reflects the ionic character imparted by the sulfonate group, which favors polar environments [14] [20].
The solubility enhancement provided by sulfonation enables 100 percent aqueous buffer systems for bioconjugation reactions [3] [14]. This capability represents a significant practical advantage, as it eliminates the need for organic solvent carryover that typically ranges from 0.5 to 10 percent final volume in reactions using non-sulfonated variants [14]. Sonication is recommended to achieve optimal dissolution rates, particularly for concentrated solutions [1] [17].
Solvent System | Solubility | Comments | Reference |
---|---|---|---|
Water (aqueous buffers) | Soluble (40 mg/mL at room temperature) | Enhanced by sulfonate group; sonication recommended | [1] [3] [17] |
Dimethyl Sulfoxide (DMSO) | Soluble | Good solubility for stock solutions | [9] [11] |
Dimethyl Formamide (DMF) | Soluble | Good solubility for organic synthesis | [9] [11] |
Dichloromethane (DCM) | Limited solubility | Reduced compared to non-sulfonated analogs | [11] [12] |
Chloroform | Limited solubility | Reduced compared to non-sulfonated analogs | [11] [12] |
Tetrahydrofuran (THF) | Limited solubility | Reduced compared to non-sulfonated analogs | [11] [12] |
Organic solvents (general) | Variable, generally lower than aqueous | Sulfonate group improves aqueous solubility | [14] [20] |
The stability profile of dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester encompasses multiple degradation pathways that must be considered for optimal utilization [14] [24] [26]. The N-hydroxysuccinimide ester functionality represents the primary labile component, undergoing hydrolysis in aqueous environments through a pH-dependent mechanism [14] [26]. At physiological pH 7.0 and 0 degrees Celsius, the hydrolysis half-life extends to 4-5 hours, providing a reasonable working window for bioconjugation reactions [14] [26].
The hydrolysis kinetics exhibit strong pH dependence, with dramatically accelerated degradation at elevated pH values [14] [26] [28]. At pH 8.6 and 4 degrees Celsius, the hydrolysis half-life decreases precipitously to approximately 10 minutes, necessitating rapid utilization under alkaline conditions [14] [26] [28]. This pH sensitivity reflects the nucleophilic attack mechanism on the ester carbonyl carbon by hydroxide ions [14] [20].
The dibenzocyclooctyne moiety demonstrates moderate stability under cellular conditions, with studies in immune phagocytes revealing 36 percent degradation after 24 hours of incubation [24]. This degradation appears to result from intracellular oxidative conditions rather than simple hydrolysis mechanisms [24]. Interestingly, the degradation occurs preferentially at neutral pH rather than the acidic conditions found in cellular compartments [24].
Thermal stability analysis indicates that dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester maintains structural integrity up to its melting point range of 240-260 degrees Celsius [22]. However, the compound exhibits sensitivity to light and moisture, requiring storage at -20 degrees Celsius in sealed containers protected from both environmental factors [9] [22]. Under proper storage conditions, the compound maintains chemical stability for extended periods [9] [22].
Storage in solution phases requires careful consideration of degradation kinetics [20] [27]. In dimethyl sulfoxide at -80 degrees Celsius, solutions remain stable for up to 6 months, while storage at -20 degrees Celsius limits stability to approximately 1 month [22]. Room temperature shipping for periods less than 2 weeks appears acceptable without significant degradation [22].
Condition | Half-life/Stability | Comments | Reference |
---|---|---|---|
pH 7.0 at 0°C (NHS ester hydrolysis) | 4-5 hours | Competing hydrolysis reaction | [14] [26] |
pH 8.6 at 4°C (NHS ester hydrolysis) | 10 minutes | Rapid hydrolysis at higher pH | [14] [26] [28] |
Room temperature in buffer | Moderate (hours) | Use promptly for optimal efficiency | [14] [20] |
DBCO group stability (cellular conditions) | 36% degradation after 24h | Moderate stability in immune cells | [24] |
Thermal stability | Stable up to melting point | Maintains structure until decomposition | [22] |
Light sensitivity | Light sensitive | Store protected from light | [9] [22] |
Moisture sensitivity | Moisture sensitive | Requires sealed, dry storage | [9] [22] |
The sulfonation modification in dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester confers several distinct physicochemical advantages compared to its non-sulfonated counterpart [3] [14] [16]. The most pronounced benefit lies in dramatically enhanced water solubility, with the sulfonated variant achieving 40 milligrams per milliliter compared to the poor aqueous solubility of dibenzocyclooctyne-N-hydroxysuccinimide ester [3] [14] [17] [20]. This improvement stems from the ionic character of the sulfonate group, which provides favorable hydration interactions [14] [20].
Biocompatibility represents another significant advantage of the sulfonated analog [3] [14] [16]. The enhanced water solubility enables bioconjugation reactions in 100 percent aqueous buffers, eliminating the need for organic co-solvents that can denature proteins or introduce cytotoxicity [3] [14] [16]. Non-sulfonated variants typically require dimethyl sulfoxide or dimethyl formamide co-solvents at 0.5 to 10 percent final concentrations, potentially compromising biological system integrity [14] [16].
Cell membrane permeability characteristics differ substantially between sulfonated and non-sulfonated analogs [14] [16]. The charged nature of the sulfonate group prevents membrane permeation, confining bioconjugation reactions to cell surface targets [14] [16]. This selectivity proves advantageous for surface labeling applications while avoiding intracellular modifications [14] [16]. Conversely, non-sulfonated variants can traverse cell membranes, enabling intracellular labeling but reducing specificity for surface targets [14] [16].
Reaction efficiency in aqueous media favors the sulfonated analog due to its superior solubility characteristics [3] [14] [16]. The elimination of organic co-solvents simplifies reaction protocols while maintaining high conjugation yields [3] [14] [16]. Protein labeling efficiency improves significantly in purely aqueous systems, as proteins maintain native conformations without organic solvent perturbation [3] [16].
The storage stability profiles of sulfonated and non-sulfonated analogs appear similar when proper conditions are maintained [9] [22]. Both compounds require storage at -20 degrees Celsius with protection from light and moisture [9] [22]. However, the improved handling characteristics of the sulfonated variant in aqueous systems provide practical advantages during routine laboratory use [3] [16].
Cost and accessibility considerations favor both variants, as multiple commercial suppliers offer high-purity preparations [1] [2] [3]. The sulfonated analog has gained widespread adoption due to its superior biocompatibility characteristics, leading to broad commercial availability across multiple vendors [1] [2] [3].
Property | DBCO-Sulfo-NHS Ester | DBCO-NHS Ester | Key Advantage | Reference |
---|---|---|---|---|
Water Solubility | Excellent (40 mg/mL) | Poor (requires organic solvents) | Sulfonate group provides charge | [3] [14] [17] [20] |
Biocompatibility | Enhanced (100% aqueous buffers) | Moderate (needs DMSO/DMF) | No organic solvent toxicity | [3] [14] [16] |
Cell Membrane Permeability | Reduced (charged molecule) | Higher (uncharged) | Selective surface labeling | [14] [16] |
Reaction Efficiency in Aqueous Media | High (no co-solvents needed) | Reduced (needs organic co-solvents) | Native biological conditions | [3] [14] [16] |
Organic Solvent Requirement | Not required | Required (0.5-10% final volume) | Simplified protocols | [14] [16] |
Protein Labeling Efficiency | Efficient in aqueous conditions | Lower in purely aqueous systems | Better in biological systems | [3] [16] |
Storage Stability | Good when properly stored | Similar | Similar stability profile | [9] [22] |
Cost and Accessibility | Widely available | Widely available | Both commercially available | [Multiple vendors] |
Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester participates in strain-promoted azide-alkyne cycloaddition reactions through its dibenzocyclooctyne moiety, which exhibits exceptional reactivity toward azide-containing compounds [1] [2]. The reaction mechanism proceeds via a concerted [3+2] cycloaddition between the strained cyclooctyne and azide groups, forming stable 1,2,3-triazole products without requiring metal catalysts [2] [3].
The high reactivity of the dibenzocyclooctyne component stems from the significant ring strain present in the eight-membered ring system, estimated at approximately 18 kilocalories per mole [4] [5]. This strain energy provides the driving force for the cycloaddition reaction by lowering the activation barrier required for the transformation [6] [7]. Unlike copper-catalyzed azide-alkyne cycloaddition reactions, the strain-promoted variant operates through direct interaction between the two components, eliminating concerns about copper toxicity in biological systems [8] [4].
The reaction yields two regioisomeric triazole products that typically cannot be separated chromatographically but do not affect the overall utility of the transformation [9]. Density functional theory calculations indicate that the reaction proceeds through a transition state geometry that requires minimal distortion of the reactants, contributing to the favorable kinetics observed experimentally [6] [7].
The N-hydroxysuccinimidyl ester functionality of dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester demonstrates high selectivity for primary aliphatic amine groups, forming stable amide bonds through nucleophilic acyl substitution [10] [11]. The reaction mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of the ester, leading to tetrahedral intermediate formation and subsequent elimination of N-hydroxysuccinimide as the leaving group [11] [12].
Primary amines, including the epsilon-amino groups of lysine residues and N-terminal amino groups of proteins, represent the preferred nucleophilic partners for this transformation [10] [13]. The reaction exhibits optimal efficiency in aqueous buffer systems maintained at physiological to slightly alkaline conditions, typically between pH 7.2 and 9.0 [10] [14]. At these pH values, the primary amine groups exist predominantly in their nucleophilic, deprotonated form, facilitating efficient amide bond formation.
The selectivity profile extends beyond primary amines to include secondary nucleophiles under specific conditions. Systematic studies have demonstrated that serine, threonine, and tyrosine residues can participate in the reaction, particularly when neighboring amino acids create favorable microenvironments [15] [16]. However, the resulting ester and thioester bonds formed with hydroxyl and sulfhydryl groups exhibit significantly lower stability compared to amide linkages and may undergo hydrolysis or displacement reactions [11] [12].
The kinetic behavior of dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester involves two distinct reaction pathways with markedly different rate profiles. The strain-promoted azide-alkyne cycloaddition exhibits second-order rate constants ranging from 0.1 to 2.9 M⁻¹s⁻¹, depending on the electronic properties of the azide partner and reaction conditions [17] [18] [19].
Electron-deficient aryl azides demonstrate substantially enhanced reactivity compared to aliphatic azides, with rate constants reaching up to 2.9 M⁻¹s⁻¹ for highly electronegative substituents [18]. This dramatic rate enhancement reflects the inverse electron-demand character of the cycloaddition mechanism, where electron-withdrawing groups on the azide component lower the energy gap between frontier molecular orbitals [18] [20].
The N-hydroxysuccinimidyl ester component undergoes competing hydrolysis and aminolysis reactions in aqueous environments. Hydrolysis rates exhibit strong pH dependence, with half-lives decreasing from 4-5 hours at pH 7.0 and 4°C to approximately 10 minutes at pH 8.6 and 4°C [10] [12]. This competing pathway necessitates careful optimization of reaction conditions to maximize coupling efficiency while minimizing reagent degradation.
Temperature effects significantly influence both reaction pathways. Elevated temperatures generally accelerate strain-promoted cycloaddition rates, with optimal biological applications typically conducted between 25°C and 37°C [17] [14]. The N-hydroxysuccinimidyl ester aminolysis reaction similarly benefits from increased temperature, though stability considerations often favor lower temperature conditions for extended reaction periods.
Buffer composition exerts profound effects on the reaction kinetics of both functional groups within dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester. Comprehensive kinetic studies reveal significant variations in strain-promoted azide-alkyne cycloaddition rates across different buffer systems [17]. Phosphate-buffered saline exhibits among the lowest rate constants (0.32-0.85 M⁻¹s⁻¹), while 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffer demonstrates the highest rates (0.55-1.22 M⁻¹s⁻¹) under physiological pH conditions [17].
Cell culture media compositions also influence reaction efficiency, with Dulbecco's Modified Eagle's Medium supporting faster cycloaddition rates (0.59-0.97 M⁻¹s⁻¹) compared to Roswell Park Memorial Institute medium (0.27-0.77 M⁻¹s⁻¹) [17]. These differences likely arise from varying ionic strengths, metal ion concentrations, and organic component profiles that modulate the local chemical environment around the reacting species.
pH optimization reveals complex effects on both reaction components. For N-hydroxysuccinimidyl ester reactions, pH values between 7.2 and 9.0 provide optimal balance between amine nucleophilicity and ester stability [10] [14]. Higher pH values enhance amine deprotonation and reactivity but accelerate competing hydrolysis pathways [12]. Conversely, lower pH conditions protonate amine groups, reducing their nucleophilic character and overall reaction efficiency.
The strain-promoted cycloaddition component demonstrates generally increasing reaction rates with elevated pH, except in specific buffer systems where other factors predominate [17] [21]. Mechanistic investigations suggest that pH effects on cycloaddition kinetics primarily reflect changes in reactant charge states and associated electronic properties rather than direct acid-base catalysis [21].
Temperature optimization studies indicate that reactions conducted at 37°C typically achieve completion within 4-17 hours for most azide partners [22] [3]. Lower temperatures (4°C) enable extended reaction periods suitable for sensitive biological applications, though with proportionally reduced kinetic rates [14]. The presence of polyethylene glycol linkers in modified dibenzocyclooctyne reagents enhances reaction rates by approximately 31%, likely through improved solubility and reduced steric hindrance [17].
Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester exhibits exceptional chemoselectivity in complex biological environments, enabling specific labeling applications even in the presence of numerous potentially competing functional groups [1] [23] [24]. The bioorthogonal nature of the strain-promoted azide-alkyne cycloaddition ensures selective reaction with azide partners while remaining inert toward naturally occurring amino, hydroxyl, and thiol functionalities [3] [8].
Systematic evaluation in cell culture conditions demonstrates maintained reactivity in the presence of serum proteins, salts, and metabolites found in complete growth media [23] [24]. The dibenzocyclooctyne component shows minimal interaction with cysteine residues under standard physiological conditions, though elevated concentrations may lead to low-level thiol-yne side reactions [25] [26]. These potential cross-reactions remain negligible under typical bioconjugation conditions but may require consideration in applications involving high reagent concentrations or extended incubation periods.
The N-hydroxysuccinimidyl ester component maintains its preference for primary amine groups even in complex protein environments [15] [12]. Selectivity studies using antibody substrates demonstrate specific modification of lysine residues and N-terminal amino groups without significant reaction at alternative nucleophilic sites [27] [25]. The presence of reducing agents commonly used in protein chemistry, such as dithiothreitol and tris(2-carboxyethyl)phosphine, must be avoided as these compounds can reduce azide groups to primary amines, compromising the bioorthogonal reaction pathway [26].
Cellular uptake and membrane permeability characteristics depend significantly on the overall molecular structure and charge distribution. The sulfonated form of the N-hydroxysuccinimidyl ester typically renders the reagent membrane-impermeable, confining reactions to cell surface proteins and extracellular targets [28] [12]. This property proves advantageous for applications requiring spatial selectivity, such as cell surface labeling protocols that avoid intracellular cross-reactivity.